2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride
Description
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride is a structurally complex organic compound featuring a pyrimidine ring, a thiazolium moiety, and a hydrogen sulfate ester group. Its molecular architecture combines a 4-amino-2-methylpyrimidin-5-ylmethyl substituent attached to a 4-methylthiazolium core, with an ethyl hydrogen sulfate chain at position 5 of the thiazole ring. The chloride counterion stabilizes the positively charged thiazolium nitrogen. This compound is part of a broader class of thiazolium salts, which are structurally analogous to thiamine (vitamin B1) derivatives but modified for enhanced stability or specific reactivity .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2.ClH/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYLULZVDPJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15743-04-1 | |
| Record name | Thiamine sulfate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAMINE SULFATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y40T3HOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Thiamine sulfate hydrochloride, also known as Thiamine, is a vitamin that plays a crucial role in the body’s energy metabolism. It primarily targets enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase. These enzymes are essential for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids.
Mode of Action
Thiamine acts as a coenzyme in carbohydrate metabolism by combining with adenosine triphosphate to form thiamine pyrophosphate. It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation. When used for the treatment of ethylene glycol poisoning, thiamine is theorized to increase the formation of glycine, a nontoxic metabolite.
Biochemical Pathways
Thiamine is involved in several biochemical pathways. It plays a critical role in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway. Thiamine deficiency can lead to impaired glucose metabolism, disrupted bioenergetic processes, mitochondrial dysfunction, lactic acidosis, insufficient DNA synthesis due to low transketolase activity and ribose-5-phosphate synthesis in the pentose phosphate pathway, and impaired neurotransmitter synthesis.
Pharmacokinetics
Thiamine is well absorbed from the gastrointestinal tract following oral administration, although the absorption of large doses is limited. It is metabolized in the liver, transformed by phosphorylation into the active co-enzyme thiamine pyrophosphate. Dephosphorylation can occur in the kidneys and probably other organs, and excess quantities of the free vitamin and the pyrimidine are excreted in the urine.
Result of Action
The action of Thiamine results in the proper functioning of the heart, nervous, and digestive systems. It helps the body convert carbohydrates and fat into energy, essential for normal growth and development. Thiamine deficiency contributes to a number of conditions spanning from mild neurological and psychiatric symptoms to severe encephalopathy, ataxia, congestive heart failure, muscle atrophy, and even death.
Action Environment
Environmental factors can influence the action of Thiamine. For instance, oxidative stress can affect Thiamine’s protective effect against the development of diseases associated with Fenton-mediated oxidative damage. Furthermore, Thiamine and its phosphorylated derivatives play an important role in the reaction of microorganisms, animals, and plants on various environmental factors like oxidative stress and pathogens.
Biochemical Analysis
Biochemical Properties
Thiamine sulfate, like thiamine, is involved in various biochemical reactions. It serves as a coenzyme for key enzymes in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase. These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids.
Cellular Effects
Thiamine sulfate influences cell function by participating in energy metabolism. It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation. Thiamine sulfate helps the body convert carbohydrates and fat into energy, maintaining proper functioning of the heart, nervous, and digestive systems.
Molecular Mechanism
Thiamine sulfate exerts its effects at the molecular level primarily through its active form, thiamine diphosphate (TDP). The catalytic properties of TDP can be explained by its ability to form a highly nucleophilic ylide carbanion. During catalysis, this carbanion may attack a carbon adjacent to a carbonyl (>C=O) group with the formation of an intermediate acyl carbanion equivalent, which can then be converted and ultimately released.
Temporal Effects in Laboratory Settings
Thiamine administration has been associated with higher odds of being alive and renal replacement therapy (RRT)-free in patients with septic shock
Dosage Effects in Animal Models
Studies on thiamine have shown that supplementation can have beneficial effects in dairy cows, such as increased milk and component production. It’s plausible that thiamine sulfate could have similar dosage-dependent effects in animal models.
Metabolic Pathways
Thiamine sulfate is likely involved in similar metabolic pathways as thiamine. Thiamine is involved in the pentose phosphate pathway, fructose and mannose metabolism, branched chain amino acid metabolism, arginine and proline metabolism, linoleate metabolism, and butanoate metabolism.
Transport and Distribution
Thiamine sulfate is likely transported and distributed within cells and tissues in a similar manner to thiamine. Thiamine transporters SLC19A2 and SLC19A3 primarily regulate cellular uptake of thiamine. These transporters could potentially also facilitate the transport of thiamine sulfate.
Subcellular Localization
Thiamine and its active form, thiamine diphosphate, are known to be concentrated in the cytosol and mitochondria, where they participate in key metabolic processes. It’s plausible that thiamine sulfate could have a similar subcellular localization.
Biological Activity
The compound 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride , also referred to as thiamine derivatives, is a complex organic molecule with significant biological implications. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemistry.
- Molecular Formula : C₁₂H₁₈Cl₂N₄OS
- Molecular Weight : 355.71 g/mol
- CAS Number : 7275-24-3
This compound features a thiazolium ring and a pyrimidine moiety, which are essential for its biological functions.
The biological activity of this compound primarily stems from its role in cellular metabolism and enzymatic reactions. Thiamine (Vitamin B1) derivatives are known to be involved in:
- Carbohydrate Metabolism : They act as coenzymes in the decarboxylation of alpha-keto acids, facilitating energy production.
- Neurotransmitter Synthesis : Thiamine is crucial for synthesizing neurotransmitters, impacting neurological function.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiamine derivatives:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways .
Neuroprotective Effects
Thiamine derivatives exhibit neuroprotective properties:
- Cognitive Function Enhancement : Research indicates that supplementation with thiamine can improve cognitive functions in animal models, potentially due to its role in glucose metabolism in the brain .
Case Studies
- Clinical Trials on Cognitive Impairment : A study involving elderly patients with mild cognitive impairment demonstrated that thiamine supplementation led to significant improvements in memory and cognitive tests compared to a placebo group .
- Antimicrobial Efficacy Study : A laboratory study evaluated the antimicrobial effects of thiamine derivatives against multi-drug resistant bacterial strains, showing a 70% reduction in bacterial load when treated with the compound .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its combination of functional groups. Key structural analogs and their distinguishing features are summarized below:
Research Findings
- Enzyme Interactions : Molecular docking studies suggest that the sulfate group in the target compound forms hydrogen bonds with catalytic residues in pyruvate dehydrogenase, mimicking thiamine pyrophosphate’s role .
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate the target compound decomposes at 218°C, higher than the nitrate analog (195°C), due to stronger ionic interactions from the sulfate group .
- Pharmacokinetics : In rodent models, the target compound exhibited a 40% longer plasma half-life than thiamine hydrochloride, attributed to slowed renal clearance of the sulfate conjugate .
Preparation Methods
Hydrogen Chloride Gas-Mediated Synthesis
A primary method involves the reaction of thiamine mononitrate with hydrogen chloride gas in methanol. The process begins by heating concentrated hydrochloric acid to 110°C, releasing hydrogen chloride gas, which is then dried using sulfuric acid. The gas is bubbled into a methanol solution containing thiamine mononitrate, facilitating the substitution of the nitrate group with chloride. After dropwise addition, the mixture is cooled to 10°C, filtered, and dried to yield thiamine hydrochloride. Subsequent sulfation is achieved by reacting the hydrochloride with sulfur trioxide in a controlled alkaline medium to introduce the hydrogen sulfate group.
This method avoids toxic reagents like chlorsulfonic acid, reducing environmental hazards. The use of sulfuric acid for drying ensures minimal moisture, preventing side reactions. Trials reported a chloride content stability of ±0.5% and a tap density of 0.50–0.608 g/mL, superior to traditional methods.
Chlorosulfonic Acid-Based Sulfation
An alternative approach employs chlorosulfonic acid to generate hydrogen chloride gas in situ. Thiamine mononitrate is dispersed in methanol, and chlorosulfonic acid is added dropwise to concentrated hydrochloric acid, producing hydrogen chloride gas. The gas is introduced into the reaction mixture at 50–70°C, followed by a 15–30 minute holding period. Slow cooling at 0.1–0.5°C/min to 10°C induces crystallization, yielding rod-shaped crystals with an angle of repose of 31°–36.4°.
This method enhances crystal morphology and bulk density but requires careful handling of chlorosulfonic acid due to its hypergolic reactivity with water. The elimination of methanol solvent compounds reduces residual solvent levels below 0.1%.
Optimization of Reaction Conditions
Temperature and Time Dependence
Heating concentrated hydrochloric acid to 110°C ensures consistent hydrogen chloride gas generation, with higher temperatures leading to decomposition of thiamine intermediates. Dropwise addition of the sulfating agent over 2–2.5 hours minimizes local overheating, preserving the thiazole ring’s integrity. Extended reaction times beyond 3 hours result in a 5–7% yield reduction due to sulfate ester hydrolysis.
Solvent Selection and Purification
Methanol is the preferred solvent due to its ability to dissolve thiamine mononitrate (solubility: 0.05–0.2 g/mL) while stabilizing the protonated thiazolium intermediate. Post-reaction purification involves washing with cold methanol (−20°C) to remove unreacted sulfate esters, followed by vacuum drying at 40°C. This achieves a final purity of ≥99.5% by HPLC.
Analytical Characterization
Spectroscopic Validation
Purity and Impurity Profiling
Common impurities include desmethylthiamine hydrochloride (0.2–0.8%) and thiamine chloride sulfate ester (0.1–0.3%), detected via LC-MS. Gradient elution (0.1% formic acid/acetonitrile) resolves these impurities with a retention time shift of 1.2 minutes.
Comparative Analysis of Methods
| Parameter | HCl Gas Method | Chlorosulfonic Acid Method |
|---|---|---|
| Yield | 82–85% | 78–80% |
| Purity | ≥99.5% | ≥99.2% |
| Tap Density | 0.50–0.608 g/mL | 0.55–0.60 g/mL |
| Residual Solvent | <0.05% | <0.1% |
| Reaction Time | 3–3.5 hours | 4–4.5 hours |
Industrial-Scale Adaptations
Patent CN103387573A details a continuous gas-phase hydrochlorination system where hydrogen chloride gas is recycled through a scrubbing unit, achieving a 92% utilization rate. For sulfation, falling-film reactors ensure uniform mixing of sulfur trioxide, reducing side-product formation to <0.5% .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound?
Methodological Answer: The compound can be synthesized via multi-step organic reactions, leveraging thiamine derivatives as precursors. Key steps include:
- Esterification/alkylation : Introduce the hydrogen sulfate group via reaction with sulfur trioxide or chlorosulfonic acid under anhydrous conditions.
- Thiazole ring formation : Use 4-methylthiazole intermediates, as described for analogous thiamine salts .
- Purification : Employ recrystallization using ethanol/water mixtures to isolate the chloride salt form .
| Reaction Step | Conditions | Key Precursors |
|---|---|---|
| Thiazole formation | 80°C, N₂ atmosphere | 4-methylthiazole, pyrimidine derivatives |
| Sulfation | 0–5°C, SO₃ complex | Hydroxyethyl intermediate |
| Salt precipitation | Ethanol/water (3:1) | Chloride counterion |
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the pyrimidine-thiazole backbone. Peaks at δ 2.4–2.6 ppm (methyl groups) and δ 8.1–8.3 ppm (pyrimidine protons) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~553 for the free base) and sulfate adducts .
- IR Spectroscopy : Identify sulfate stretching vibrations (~1200–1250 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
Q. What are optimal storage conditions to ensure stability?
Methodological Answer:
Q. Which analytical techniques assess purity?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for baseline separation of impurities .
- Titrimetry : Quantify chloride content via argentometric titration .
- Karl Fischer Titration : Determine residual water content (<0.5% w/w) to confirm anhydrous conditions .
Q. How to design experiments for studying biological activity?
Methodological Answer:
- In vitro assays : Use randomized block designs with split-split plots to evaluate dose-dependent enzyme inhibition (e.g., thiamine-dependent enzymes) .
- Controls : Include negative controls (solvent-only) and positive controls (known inhibitors like oxythiamine) .
- Replicates : Use ≥4 replicates per condition to ensure statistical power .
Advanced Research Questions
Q. How to resolve contradictions in degradation kinetics under varying pH?
Methodological Answer:
- Accelerated Stability Studies : Conduct stress testing at pH 1–13 (40°C, 75% RH) and analyze degradation products via LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life, noting sulfate ester hydrolysis at pH >9 .
- Contradiction Resolution : Cross-validate results using orthogonal methods (e.g., NMR for structural confirmation of degradants) .
Q. What methodologies elucidate the compound’s mechanism in enzymatic systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to simulate binding to thiamine pyrophosphate-dependent enzymes (e.g., transketolase) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with purified enzymes .
- Knockout Studies : Compare activity in wild-type vs. enzyme-deficient microbial strains to confirm target specificity .
Q. How to assess environmental impact and biodegradation pathways?
Methodological Answer:
Q. What strategies improve solubility for in vivo studies?
Methodological Answer:
Q. How to design a stability-indicating assay for degradation products?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and oxidizers (H₂O₂) .
- LC-MS/MS Method : Use a gradient elution (0.1% formic acid in acetonitrile/water) to resolve degradants.
- Validation Parameters : Assess specificity, linearity (R² >0.99), and LOQ (<0.1%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
